Cas no 110682-09-2 (Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-)
110682-09-2 structure
Product Name:Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-
Numero CAS:110682-09-2
MF:C13H16O2
MW:204.264944076538
CID:1199042
PubChem ID:5355851
Update Time:2025-04-20
Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-
- [(E)-3-phenylprop-2-enyl] 2-methylpropanoate
- Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester
- NSC-46133
- AI3-24262
- MFCD00048316
- 3-Phenyl-2-propen-1-yl isobutyrate
- Propanoic acid, 3-phenyl-2-propenyl ester
- Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester
- CHEBI:195937
- Cinnamylisobutyrate
- Q27275092
- 3-Phenyl-2-propen-1-yl 2-methylpropanoate
- DTXSID6047608
- 3-phenylprop-2-en-1-yl 2-methylpropanoate
- Cinnamyl isobutyrate [FCC]
- ISOBUTYRIC ACID, CINNAMYL ESTER
- AKOS024437456
- DTXCID4027608
- C286CMK03D
- Tox21_302702
- (2E)-3-Phenyl-2-propenyl 2-methylpropanoate #
- CAS-103-59-3
- Cinnamyl isobutyrate [FHFI]
- 2-Methyl-propanoic acid, 3-phenyl-2-propenyl ester
- 110682-09-2
- BRN 3130772
- SCHEMBL827613
- NSC 46133
- NSC46133
- 103-59-3
- Cinnamyl isobutyrate, >=97%, FCC, FG
- Cinnamyl 2-methylpropanoate
- EINECS 203-126-6
- Cinnamyl isobutyrate, analytical standard
- AS-57396
- UNII-C286CMK03D
- cinnamyl iso-butyrate
- NCGC00256924-01
- Cinnamyl isobutyrate
- NS00012098
- FEMA No. 2297
-
- Inchi: 1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+
- Chiave InChI: KLKQSZIWHVEARN-RMKNXTFCSA-N
- Sorrisi: O(C/C=C/C1C=CC=CC=1)C(C(C)C)=O
Proprietà calcolate
- Massa esatta: 204.11508
- Massa monoisotopica: 204.115029749g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- PSA: 26.3
Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)- Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
110682-09-2 (Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester, (E)-) Prodotti correlati
- 103-59-3(cinnamyl isobutyrate)
- 78761-38-3(2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-)
- 103-56-0(2-Propen-1-ol, 3-phenyl-, propanoate)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso